molecular formula C6H6Cl2N2O2 B8585005 2-[(3,6-Dichloro-4-pyridazinyl)oxy]ethanol

2-[(3,6-Dichloro-4-pyridazinyl)oxy]ethanol

Cat. No.: B8585005
M. Wt: 209.03 g/mol
InChI Key: JNGKZDHHCSGYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,6-Dichloro-4-pyridazinyl)oxy]ethanol is a useful research compound. Its molecular formula is C6H6Cl2N2O2 and its molecular weight is 209.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209.03 g/mol

IUPAC Name

2-(3,6-dichloropyridazin-4-yl)oxyethanol

InChI

InChI=1S/C6H6Cl2N2O2/c7-5-3-4(12-2-1-11)6(8)10-9-5/h3,11H,1-2H2

InChI Key

JNGKZDHHCSGYTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethylene glycol (55 ml) in tetrahydrofuran (200 ml) was treated at around 0° C. (ice bath cooling) with sodium hydride (60% dispersion in oil, 5.9 g) over 40 minutes. After the addition was complete, 3,4,6-trichloropyridazine (27 g) containing isomers of bromo-dichloropyridazine as impurity was added portionwise and washed in with more dry THF (50 ml) and the mixture was stirred at 0° C. for 1 hour and then at room temperature overnight. The mixture was concentrated (to ⅓ volume) then diluted with aqueous sodium bicarbonate solution and extracted with chloroform (5×) and ethyl acetate (3×). The combined organic extracts were washed with water, dried over sodium sulphate and evaporated and the solids filtered off and washed with CHCl3 (×3) and dried in a vacuum oven overnight at 40° C. affording a white solid (25.5 g, 83%), containing some bromo-derivative (10-15%).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
bromo-dichloropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
83%

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